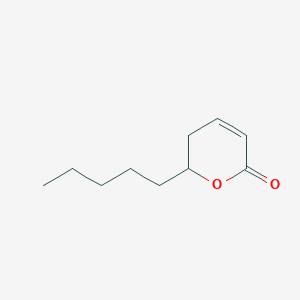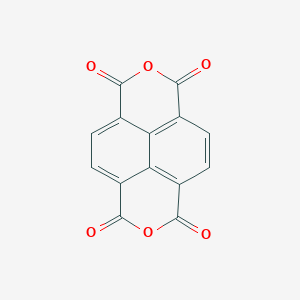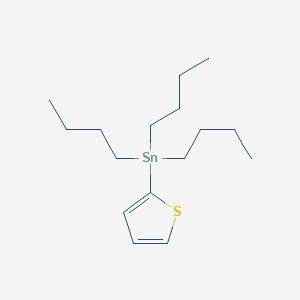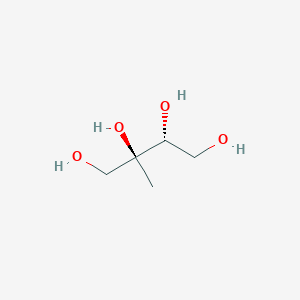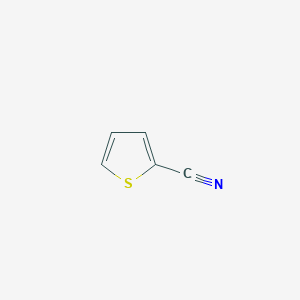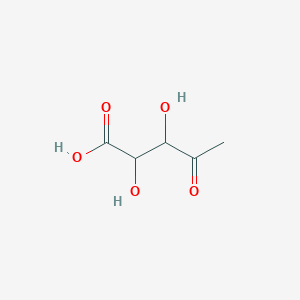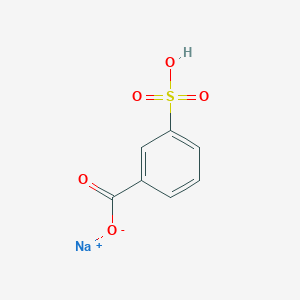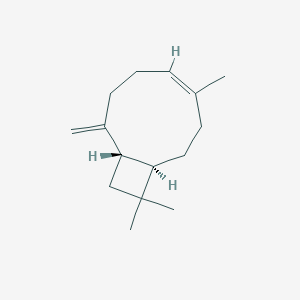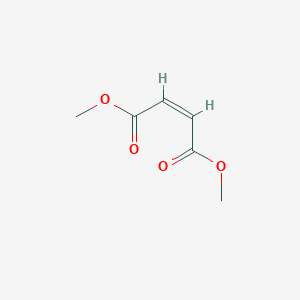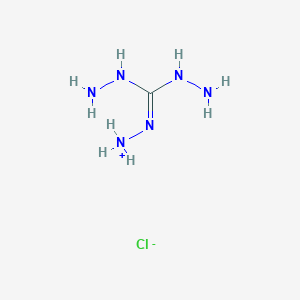
Isohomofolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isohomofolic acid is a naturally occurring compound that is structurally similar to folic acid. It has been found to have several biochemical and physiological effects that make it a promising candidate for use in scientific research. In
Wirkmechanismus
Isohomofolic acid acts as a cofactor for several enzymes involved in folate metabolism. It is converted into tetrahydrofolate, which is a coenzyme that is required for the synthesis of DNA, RNA, and other important molecules. Iso-homofolic acid has been found to bind more tightly to some folate-dependent enzymes than folic acid, making it a useful tool for studying the mechanism of action of these enzymes.
Biochemische Und Physiologische Effekte
Isohomofolic acid has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce the risk of neural tube defects in animal models. Additionally, iso-homofolic acid has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using iso-homofolic acid in lab experiments is that it can be used as a tool for studying the mechanism of action of folate-dependent enzymes. It is also useful for studying the effects of folate deficiency on cellular processes. However, one limitation of using iso-homofolic acid is that it is not as widely available as folic acid, which can make it more difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on iso-homofolic acid. One area of interest is its potential use in cancer treatment. Researchers are studying the anti-tumor properties of iso-homofolic acid and exploring its potential as a chemotherapy agent. Additionally, iso-homofolic acid is being studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Finally, researchers are interested in exploring the role of iso-homofolic acid in neural tube development and its potential use in preventing neural tube defects.
Synthesemethoden
Isohomofolic acid can be synthesized from pteridine, p-aminobenzoic acid, and glutamic acid. The synthesis process involves several steps, including the formation of a glutamic acid amide intermediate, which is then condensed with pteridine and p-aminobenzoic acid. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Isohomofolic acid has been found to have several applications in scientific research. It can be used as a substrate for enzymes that are involved in folate metabolism. It has also been used as a tool for studying the mechanism of action of folate-dependent enzymes. Additionally, iso-homofolic acid has been found to have anti-tumor properties and has been studied for its potential use in cancer treatment.
Eigenschaften
CAS-Nummer |
24960-28-9 |
|---|---|
Produktname |
Isohomofolic acid |
Molekularformel |
C20H21N7O6 |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H21N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)8-22-7-10-1-3-11(4-2-10)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,9,13,22H,5-8H2,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31)/t13-/m0/s1 |
InChI-Schlüssel |
GBNHJINZQOWTDD-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1CNCC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O |
Synonyme |
N-[α-[[(2-Amino-4-hydroxy-6-pteridinyl)methyl]amino]-p-toluoyl]-L-glutamic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



